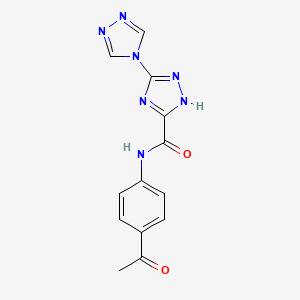![molecular formula C33H35N3O6 B11482735 2-(acetyl{2-[2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}amino)ethyl acetate](/img/structure/B11482735.png)
2-(acetyl{2-[2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}amino)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings, amide groups, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of benzoyl and methoxy groups onto the aromatic rings.
Amide Bond Formation: Coupling of amine and carboxylic acid derivatives to form amide bonds.
Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, green solvents, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aromatic amides and esters with comparable structures, such as:
- N-(2-Benzoylphenyl)-2-(4-methoxyphenyl)acetamide
- 2-(4-Methoxyphenyl)-N-(4-methylphenyl)acetamide
- Ethyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate
Uniqueness
The uniqueness of 2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C33H35N3O6 |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
2-[acetyl-[2-[3-benzoyl-2-(4-methoxyphenyl)-4-(4-methylanilino)-5-oxo-2H-pyrrol-1-yl]ethyl]amino]ethyl acetate |
InChI |
InChI=1S/C33H35N3O6/c1-22-10-14-27(15-11-22)34-30-29(32(39)26-8-6-5-7-9-26)31(25-12-16-28(41-4)17-13-25)36(33(30)40)19-18-35(23(2)37)20-21-42-24(3)38/h5-17,31,34H,18-21H2,1-4H3 |
InChI-Schlüssel |
QNCJPNIZOLBGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C(N(C2=O)CCN(CCOC(=O)C)C(=O)C)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11482654.png)
![7-[3-Methoxy-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482658.png)

![2-(4-methoxyphenyl)-7-propylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11482679.png)
![6-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11482683.png)
![5-(4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-3-yl)-5-phenylimidazolidine-2,4-dione (non-preferred name)](/img/structure/B11482684.png)
![3-[(3-bromobenzyl)sulfanyl]quinoxalin-2(1H)-one](/img/structure/B11482691.png)
![13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482717.png)
![2-(1-adamantyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11482723.png)
![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}benzohydrazide](/img/structure/B11482729.png)

![7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-[1]benzofuro[2,3-c]azepin-1-one](/img/structure/B11482743.png)
![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11482753.png)
![4-fluoro-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11482758.png)
